Piconol

Diabetes Metabolic Disorders Glucose Homeostasis

Piconol (2-pyridinemethanol) is the only chemically and functionally valid choice for bisacodyl synthesis—the 2-position hydroxymethyl group is structurally mandatory; 3- and 4-isomers yield incorrect regioisomeric products and complete synthetic failure. For hypoglycemic studies, only Piconol delivers the documented in vivo profile (6.0% reduction at 2h, 150 mg/kg p.o.). In aqueous formulation, its 25% larger excess molar volume vs. 3-pyridinemethanol provides stronger solute-solvent interactions critical for solubility calculations. For ibuprofen piconol topical prodrug synthesis, the Piconol moiety is essential for dermal delivery (87.1% acne improvement). Procure ≥98% purity for reproducible results.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 586-98-1
Cat. No. B130429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiconol
CAS586-98-1
Synonyms2-Pyridinylcarbinol;  2-Pyridinylmethanol;  2-Pyridylcarbinol;  2-Pyridylmethanol;  Piconol;  Pyridine-2-carbinol;  α-Picolyl alcohol;  2-Pyridinemethanol; 
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CO
InChIInChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
InChIKeySHNUBALDGXWUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piconol (CAS 586-98-1) Scientific Procurement Guide: Pharmacological Activity and Physicochemical Specifications


Piconol (CAS 586-98-1; IUPAC: 2-pyridinemethanol; molecular formula: C6H7NO; molecular weight: 109.13 g/mol) is a pyridine derivative bearing a hydroxymethyl substituent at the 2-position. This heterocyclic primary alcohol is formally designated with the WHO International Nonproprietary Name (INN) 'Piconol' and the FDA-assigned Unique Ingredient Identifier UNII 7HQ8UT1TPS [1]. Piconol exhibits multiple bioactivities, including hypoglycemic activity in vivo (150 mg/kg oral administration in 48-hour fasted Charles River rats: 4.0% reduction at 1h, 6.0% at 2h, 2.0% at 4h relative to control), antiviral activity against SARS-CoV-2 in VERO-6 cells (IC50 >20,000 nM), and bioactivity in a β-galactocerebrosidase assay (potency: 631.0 nM) . Physicochemical properties include density of 1.131 g/mL at 25°C, boiling point of 112-113°C at 16 mmHg, refractive index n20/D of 1.543, and full miscibility with water .

Why Generic Substitution Fails for Piconol (2-Pyridinemethanol): Key Differentiation from 3-Pyridinemethanol and Other Pyridine Derivatives


Substitution of Piconol (2-pyridinemethanol) with its positional isomer 3-pyridinemethanol or other pyridine derivatives is not chemically or functionally equivalent. Systematic comparative analysis of aqueous volumetric properties reveals that 2-pyridinemethanol exhibits a substantially larger excess molar volume minimum (-0.59 cm³ mol⁻¹) compared to 3-pyridinemethanol (-0.47 cm³ mol⁻¹) in water, corresponding to deviations of approximately 0.61% and 0.49% of molar volume respectively—a relative difference of approximately 25% that directly impacts solution thermodynamics and formulation behavior [1]. The 2-position substitution confers distinct electron distribution and hydrogen-bonding capacity that critically influences both pharmacological activity (including documented in vivo hypoglycemic effects ) and synthetic utility (specifically in bisacodyl production via nucleophilic substitution pathways that are sterically inaccessible to the 3- and 4-isomers [2]). Generic substitution with alternative pyridine alcohols therefore fails at the levels of measurable solution thermodynamics, pharmacodynamic outcomes, and synthetic route compatibility.

Quantitative Comparative Evidence for Piconol (CAS 586-98-1): Differentiated Procurement Guide for Scientific and Industrial Users


In Vivo Hypoglycemic Activity: Time-Dependent Pharmacodynamic Data for Piconol

Piconol (2-pyridinemethanol) demonstrates quantifiable, time-dependent in vivo hypoglycemic activity in a standardized rodent model. At an oral dose of 150 mg/kg administered to 48-hour fasted Charles River rats, the compound reduced blood glucose levels by 4.0% at 1 hour, 6.0% at 2 hours, and 2.0% at 4 hours relative to vehicle control . The peak effect at 2 hours (6.0% reduction) establishes a defined temporal window of maximum pharmacological action. In contrast, the positional isomer 3-pyridinemethanol (nicotinyl alcohol) is primarily recognized as a peripheral vasodilator and cholesterol-lowering agent with no documented equivalent hypoglycemic activity profile in comparable in vivo models [1].

Diabetes Metabolic Disorders Glucose Homeostasis

Aqueous Solution Thermodynamics: Comparative Excess Molar Volume of 2-Pyridinemethanol vs. 3-Pyridinemethanol

Direct head-to-head comparative analysis of aqueous volumetric properties demonstrates that 2-pyridinemethanol and 3-pyridinemethanol exhibit quantitatively distinct solution behavior. The minimum excess molar volume (vE) for 2-pyridinemethanol-water mixtures is -0.59 cm³ mol⁻¹, representing approximately 0.61% of the molar volume, compared to -0.47 cm³ mol⁻¹ (0.49% of molar volume) for 3-pyridinemethanol-water mixtures [1]. This 25.5% larger magnitude of negative deviation for the 2-position isomer indicates stronger intermolecular interactions (hydrogen bonding and hydrophilic effects) between 2-pyridinemethanol and water molecules. Both isomers exhibit significant positive deviations of approximately 30% from ideality in thermal expansion coefficients at 298.15 K [1].

Solution Thermodynamics Formulation Science Physical Chemistry

Synthetic Utility: Piconol as Essential Intermediate for Bisacodyl Production

Piconol (2-pyridinemethanol) serves as an essential synthetic intermediate for the stimulant laxative bisacodyl (4,4'-(2-pyridylmethylene)diphenol diacetate), where the 2-position hydroxymethyl group is critical for nucleophilic substitution with activated phenol derivatives . The 3-pyridinemethanol and 4-pyridinemethanol isomers cannot substitute in this synthetic pathway due to steric and electronic constraints: the nucleophilic attack required for bisacodyl formation depends on the specific geometry and electron density distribution conferred by substitution at the 2-position of the pyridine ring [1]. Published synthetic routes confirm that Piconol is the mandatory intermediate for bisacodyl manufacturing, with no viable alternative pyridine alcohol capable of producing the correct regioisomeric product [2].

Medicinal Chemistry Organic Synthesis Pharmaceutical Manufacturing

Ibuprofen Piconol: Piconol as Prodrug Modulator for Enhanced Topical Delivery

Piconol functions as a prodrug-modulating moiety when esterified with ibuprofen to form ibuprofen piconol (IPPN). Clinical evaluation of 3% IPPN lotion in 100 acne vulgaris patients demonstrated efficacy with 87.1% of patients showing moderate improvement and 57.0% showing improvement in treated lesions [1]. Preformulation characterization established that ibuprofen piconol is a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase and exhibits no surface activity [2]. Stability testing confirmed that ibuprofen piconol cream showed insignificant degradation after 6 months of storage, while ointment formulations exhibited less than 3% degradation over the same period [2]. In vitro hydrolysis studies in plasma and whole blood using varying anticoagulants (EDTA, heparin, citrate) established that red blood cell uptake of ibuprofen piconol is minimal, ranging from 0.4% to 4.1% across tested concentrations [3].

Dermatology Drug Delivery Prodrug Design

Analytical Characterization: Validated HPLC Method for Piconol Quantification

A validated reverse-phase HPLC method for Piconol analysis using Newcrom R1 columns has been established with simple mobile phase conditions comprising acetonitrile, water, and phosphoric acid [1]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid without loss of chromatographic resolution [1]. The method is scalable to preparative separations and suitable for UPLC applications using 3 μm particle columns [1]. NIST Standard Reference Database confirms a normal alkane retention index of 1305 on a DB-1 capillary column (60 m length, 0.25 mm diameter, 1 μm phase thickness) with helium carrier gas under temperature-programmed conditions (40°C to 260°C at 2 K/min) [2]. This analytical reproducibility is not documented for 3-pyridinemethanol or 4-pyridinemethanol under identical validated conditions.

Analytical Chemistry Quality Control Chromatography

Regulatory Status and Identity: Piconol as FDA-Recognized INN Substance

Piconol is formally recognized by the FDA Global Substance Registration System with the assigned Unique Ingredient Identifier UNII 7HQ8UT1TPS and is listed with the WHO International Nonproprietary Name (INN) designation [1]. The compound has been investigated as a drug candidate with a maximum clinical phase of 2.0, indicating human safety data beyond preclinical evaluation [2]. The Probes & Drugs portal confirms Piconol's inclusion in multiple bioactive compound screening libraries including the TargetMol Bioactive Compound Library and ChEMBL database [2]. This regulatory recognition and clinical development history distinguishes Piconol from 3-pyridinemethanol and 4-pyridinemethanol, which lack equivalent INN designation, UNII assignment, or documented clinical investigation as drug substances.

Regulatory Affairs Pharmaceutical Development Quality Assurance

Optimal Procurement and Application Scenarios for Piconol (CAS 586-98-1) Based on Quantitative Comparative Evidence


Diabetes and Metabolic Disease Research: Piconol as Hypoglycemic Probe Compound

Investigators studying glucose homeostasis, insulin signaling, or screening for novel hypoglycemic agents should procure Piconol for in vivo metabolic studies. The compound demonstrates quantifiable, time-dependent hypoglycemic activity in rodents (4.0% reduction at 1h, 6.0% at 2h, 2.0% at 4h following 150 mg/kg oral administration ). This pharmacodynamic profile provides a reproducible baseline for comparative studies, while 3-pyridinemethanol and 4-pyridinemethanol lack equivalent in vivo hypoglycemic activity. The β-galactocerebrosidase assay potency of 631.0 nM provides an additional cellular target for mechanistic investigation .

Pharmaceutical Manufacturing: Bisacodyl Intermediate Sourcing

Pharmaceutical manufacturers and contract synthesis organizations producing the stimulant laxative bisacodyl must specify Piconol (2-pyridinemethanol) as the essential intermediate. The 2-position hydroxymethyl group is structurally required for nucleophilic substitution with activated phenol derivatives during bisacodyl synthesis [1]. Substitution with 3-pyridinemethanol or 4-pyridinemethanol would produce incorrect regioisomeric products and result in complete synthetic failure. Procurement specifications should include purity ≥98% (GC analysis) as commercially available from major suppliers .

Topical Drug Delivery and Prodrug Design: Ibuprofen Piconol Development

Formulation scientists and dermatology researchers developing topical NSAID products should utilize Piconol for ester prodrug synthesis. When conjugated with ibuprofen, Piconol enables enhanced dermal delivery with clinically validated efficacy (87.1% moderate improvement in acne vulgaris [2]), favorable formulation stability (<3% degradation in ointment at 6 months [3]), and minimal systemic distribution (RBC uptake 0.4-4.1% [4]). The Piconol moiety is essential for achieving this delivery profile; unmodified ibuprofen and alternative esters do not provide equivalent topical bioavailability.

Solution Thermodynamics and Formulation Development: Aqueous Mixture Modeling

Physical chemists and formulation scientists developing aqueous-based drug delivery systems or reaction media should select 2-pyridinemethanol over 3-pyridinemethanol when stronger solute-solvent interactions are required. The 25.5% larger magnitude of negative excess molar volume (-0.59 cm³ mol⁻¹ vs. -0.47 cm³ mol⁻¹) and associated 30% positive deviation from ideality in thermal expansion coefficients [5] directly impact predictive models for mixture properties, solubility parameter calculations, and formulation stability. These thermodynamic differences are quantitatively established and reproducible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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